molecular formula C18H20N2O2S B2402204 1-(2,5-dimethylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole CAS No. 886924-23-8

1-(2,5-dimethylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2402204
CAS No.: 886924-23-8
M. Wt: 328.43
InChI Key: CIQDAJYJGPJCEQ-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C18H20N2O2S and its molecular weight is 328.43. The purity is usually 95%.
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Scientific Research Applications

Ionic Liquid Catalysis

  • Novel ionic liquids, such as 1,3-disulfonic acid imidazolium hydrogen sulfate, have been designed to efficiently catalyze the synthesis of tetrasubstituted imidazoles, demonstrating the utility of imidazole derivatives in synthetic chemistry and material science (Zolfigol et al., 2013).

Cardiac Electrophysiological Activity

  • Research on imidazolylbenzamides and benzene-sulfonamides has indicated their potential as selective class III agents for cardiac electrophysiological modulation, highlighting the biomedical applications of imidazole derivatives (Morgan et al., 1990).

Synthesis of Benzimidazoles

  • The use of sulfonic acid functionalized imidazolium salts with FeCl3 as catalysts for synthesizing benzimidazoles at room temperature showcases the role of imidazole-based catalysts in facilitating environmentally friendly chemical reactions (Khazaei et al., 2011).

Antioxidant Activity

  • Imidazole derivatives have been synthesized and evaluated for their antioxidant properties, contributing to the development of new therapeutic agents (Naik et al., 2012).

Antileishmanial Activity

  • Certain imidazolidin-2-one derivatives have shown significant antileishmanial activity, underscoring the potential of imidazole frameworks in antiparasitic drug development (Robert et al., 2003).

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-ethylsulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-4-23(21,22)18-19-16-7-5-6-8-17(16)20(18)12-15-11-13(2)9-10-14(15)3/h5-11H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQDAJYJGPJCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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